Caffeoylputrescine
Description
Caffeoylputrescine is a phenolamide compound derived from the conjugation of caffeic acid (a hydroxycinnamic acid) with putrescine (a polyamine). It is widely distributed in plants, particularly in Solanaceae species like Nicotiana attenuata and tomato (Solanum lycopersicum), where it functions as an inducible defense metabolite against herbivores . Its accumulation is strongly regulated by jasmonate (JA) signaling in leaves, though this regulation varies in other tissues such as flowers and seeds . This compound exhibits antimicrobial and antiherbivore activities, contributing to plant resilience under biotic stress . Analytical methods for its quantification include liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .
Properties
CAS No. |
1400-81-3 |
|---|---|
Molecular Formula |
C13H19ClN2O3 |
Molecular Weight |
286.756 |
IUPAC Name |
(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10;/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18);1H/b6-4+; |
InChI Key |
VHGSBZCXJATSMZ-CVDVRWGVSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O.Cl |
Synonyms |
(E)-N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)acrylamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Caffeoylputrescine can be synthesized through the enzymatic reaction catalyzed by putrescine N-hydroxycinnamoyltransferase. This enzyme facilitates the transfer of the caffeoyl group from caffeoyl-CoA to putrescine, resulting in the formation of this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Caffeoylputrescine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals, leading to the formation of different oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions, particularly involving the amino groups.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals are common oxidizing agents used in the oxidation of this compound.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxidized derivatives and substituted compounds, which can have different biological activities and properties.
Scientific Research Applications
Chemistry: It is used as a model compound to study the behavior of hydroxycinnamic acid amides and their derivatives.
Medicine: There is ongoing research into its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.
Mechanism of Action
Caffeoylputrescine is similar to other hydroxycinnamic acid amides, such as feruloylputrescine and dicaffeoylspermidine. it is unique in its specific combination of caffeic acid and putrescine, which gives it distinct properties and biological activities .
Comparison with Similar Compounds
Caffeoylputrescine belongs to the phenolamide class, which includes structurally related compounds such as feruloylputrescine, p-coumaroylputrescine, and N-p-coumaroyl-N'-caffeoylputrescine (PCC). These compounds differ in their hydroxycinnamic acid moieties and biological roles. Below is a detailed comparison:
Structural Comparison
| Compound | Hydroxycinnamic Acid Moiety | Polyamine Backbone | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | Caffeic acid (3,4-dihydroxy) | Putrescine | 262.29 | Two hydroxyl groups on the aromatic ring |
| Feruloylputrescine | Ferulic acid (3-methoxy-4-hydroxy) | Putrescine | 276.30 | Methoxy substitution at C3 |
| p-Coumaroylputrescine | p-Coumaric acid (4-hydroxy) | Putrescine | 246.27 | Single hydroxyl group at C4 |
| PCC* | p-Coumaric + caffeic acids | Putrescine | 396.44 | Dual acylated putrescine backbone |
*PCC: N-p-Coumaroyl-N'-caffeoylputrescine, a bifunctional phenolamide .
Key Differences :
- This compound has two hydroxyl groups on its aromatic ring, enhancing its antioxidant capacity compared to feruloylputrescine (methoxy group) and p-coumaroylputrescine (single hydroxyl) .
- PCC contains two distinct acyl groups (p-coumaroyl and caffeoyl), which may broaden its biological activity .
Divergences in Regulation :
- While this compound and feruloylputrescine are JA-responsive in Solanaceae, p-coumaroylputrescine in rice is regulated by UV-B via JA-independent pathways .
Functional Insights :
- This compound is critical against chewing herbivores, while PCC’s dual acyl groups may enhance its radical-scavenging activity .
- Feruloylputrescine’s role in suberin biosynthesis links it to abiotic stress tolerance .
Analytical Challenges
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